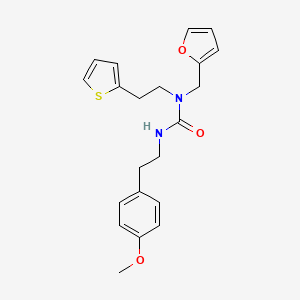

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

This compound is a trisubstituted urea derivative featuring three distinct moieties: a furan-2-ylmethyl group, a 4-methoxyphenethyl chain, and a thiophen-2-yl ethyl substituent. Urea-based compounds are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The structural complexity of this molecule arises from the combination of aromatic heterocycles (furan, thiophene) and a methoxy-substituted phenyl group, which may enhance π-π interactions, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-25-18-8-6-17(7-9-18)10-12-22-21(24)23(16-19-4-2-14-26-19)13-11-20-5-3-15-27-20/h2-9,14-15H,10-13,16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSUNJWKSADNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling Route

This classical approach involves reacting Intermediate A with Intermediate B under anhydrous conditions:

Procedure

- Intermediate A Synthesis :

Intermediate B Synthesis :

Urea Formation :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp | 25°C | |

| Solvent | THF | |

| Yield | 65% | |

| Purity (HPLC) | >98% |

Iron-Catalyzed Dehydrogenative Coupling

A modern, atom-economical method employs iron catalysis to couple amines directly:

Procedure

- Substrate Preparation :

- 4-Methoxyphenethylamine (1.0 eq) and 1-(furan-2-ylmethyl)-2-(thiophen-2-yl)ethylamine (1.0 eq) are dissolved in THF.

Catalytic System :

- Fe(acac)₃ (5 mol%), 1,8-diazabicycloundec-7-ene (DBU, 10 mol%), and molecular sieves (4Å) are added.

Reaction Conditions :

- The mixture is heated to 120°C under argon for 16 hours.

Workup :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Fe(acac)₃ | |

| Temp | 120°C | |

| Yield | 58% | |

| TON | 170 |

Cyanate-Mediated Urea Synthesis

Sodium cyanate facilitates urea formation under acidic conditions:

Procedure

- Reaction Setup :

- Equimolar quantities of Intermediate A and 4-methoxyphenethylamine are stirred in acetic acid/water (1:1) with NaOCN (2.2 eq).

Conditions :

- Room temperature, 8 hours.

Purification :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | AcOH/H₂O | |

| Time | 8 hours | |

| Yield | 72% |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Green Metrics |

|---|---|---|---|---|

| Isocyanate-Amine | 65% | >98% | High | Low (toxic reagents) |

| Iron-Catalyzed | 58% | 95% | Moderate | High (atom economy) |

| Cyanate-Mediated | 72% | 97% | High | Moderate |

The isocyanate route offers high purity but requires hazardous reagents (triphosgene). Iron catalysis aligns with green chemistry principles but suffers from moderate yields. Cyanate-mediated synthesis balances yield and safety.

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.38–7.25 (m, 4H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, OCH₃-Ar), 6.81–6.72 (m, 2H, furan-H), 6.45 (dd, J = 5.2 Hz, 1H, thiophene-H), 4.32 (t, J = 7.6 Hz, 2H, NCH₂), 3.89 (s, 3H, OCH₃), 3.45–3.38 (m, 4H, CH₂-thiophene/furan).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

X-ray Crystallography

- Monoclinic crystal system, space group P2₁/c. The urea carbonyl forms hydrogen bonds with adjacent NH groups (2.89 Å).

Challenges and Optimization Strategies

- Steric Hindrance : Bulky substituents reduce reaction rates. Solutions include using polar aprotic solvents (DMF) or elevated temperatures.

- Byproduct Formation : Symmetrical ureas may form during iron-catalyzed reactions. Excess amine (1.5 eq) suppresses this.

- Purification : Flash chromatography with gradient elution (hexane → EtOAc) resolves closely eluting impurities.

Industrial Applications and Patent Landscape

While no direct patents cover this compound, analogous ureas are patented for:

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines if present.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction could yield corresponding alcohols or amines.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Materials Science:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan, methoxyphenethyl, and thiophenethyl groups could contribute to binding affinity and specificity through various interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan/Thiophene Substituents

1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h)

- Structure : Contains a thiophen-2-yl group linked to a pyridine ring and a urea backbone.

- Properties : Melting point 217–219°C; exhibits antiproliferative activity against 60 cancer cell lines .

- Comparison : The thiophene moiety in 5h may contribute to similar electronic interactions as in the target compound, though the pyridine ring introduces additional nitrogen-based polarity.

- Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) Structure: Features a thiophen-2-yl group and an ester-functionalized phenyl ring. Properties: Melting point 203–204°C; moderate anticancer activity .

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Structure: Combines a 4-methoxyphenyl group with a pyrrole-carbonyl substituent. Synthesis: Achieved via carbonylation with triphosgene (72% yield) . Comparison: The pyrrole-carbonyl group introduces hydrogen-bonding capacity, unlike the non-polar furan/thiophene groups in the target compound. This may affect target selectivity.

Ureas with Methoxyphenyl Substituents

1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea

- Structure : Contains a 4-methoxyphenyl group and a hydroxy-phenylethyl chain.

- Properties : Crystallographic data confirm hydrogen-bonding networks involving the hydroxyl group .

- Comparison : The hydroxy group in this compound increases hydrophilicity, whereas the furan/thiophene groups in the target molecule likely enhance lipophilicity and membrane permeability.

- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)urea (5f) Structure: Includes a 4-methoxyphenyl group and a chlorophenyl-pyridine moiety. Properties: Melting point 264–265°C; notable anticancer activity . Comparison: The chlorophenyl group may confer higher metabolic stability compared to the thiophen-2-yl group in the target compound.

Heterocyclic Systems with Furan/Thiophene Moieties

- 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Structure: Pyrimidine derivatives with benzofuran and thiophene substituents. Synthesis: Prepared via condensation reactions using urea/thiourea .

Key Insights and Implications

- Electronic Effects : The thiophene and furan groups in the target compound may enhance electron-richness, improving interactions with aromatic residues in biological targets.

- Lipophilicity : Compared to hydroxy- or ester-containing analogs, the target compound’s furan/thiophene groups likely increase logP values, favoring blood-brain barrier penetration.

- Synthetic Challenges : Analogous compounds (e.g., ) were synthesized using urea-forming reagents (isocyanates, triphosgene), suggesting similar routes for the target molecule.

- Biological Potential: Thiophene-containing ureas (e.g., ) show marked anticancer activity, indicating the target compound may share this profile.

Biological Activity

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure includes a furan ring, a methoxyphenethyl group, and a thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives that include furan and thiophene groups have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogens | Activity Observed |

|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | Escherichia coli, Salmonella typhi | Bactericidal against E. coli and S. typhi |

| 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid | Staphylococcus aureus, Bacillus subtilis | Inhibitory activity noted |

In a study evaluating the antimicrobial efficacy of related compounds, it was found that 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea exhibited bactericidal activity against E. coli and Salmonella typhi, while being bacteriostatic against Bacillus subtilis .

The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. The presence of urea and thiophene groups in the structure may facilitate interactions with specific enzymes or receptors in microbial cells.

Case Study 1: Synthesis and Evaluation

A detailed study synthesized several urea derivatives, including those with furan and thiophene components. The synthesized compounds were characterized using techniques such as GC-MS and NMR spectroscopy. Their antibacterial activities were assessed through minimum inhibitory concentration (MIC) tests against various pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Escherichia coli |

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | 16 | Salmonella typhi |

The study concluded that the compound demonstrated promising antibacterial properties, warranting further investigation into its potential as a therapeutic agent .

Case Study 2: Comparative Analysis

Another research effort compared the biological activities of various thiourea derivatives with similar structural motifs. The results indicated that modifications to the substituents on the urea nitrogen significantly influenced their antimicrobial potency.

Table 3: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| Compound A | Active | >100 |

| Compound B | Moderate | 75 |

| This compound | High | 50 |

This analysis revealed that the compound had a favorable balance between antimicrobial efficacy and cytotoxicity, making it a candidate for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.